3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzodioxin ring, a piperazine moiety, and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Attachment of the Piperazine Moiety: The benzodioxin derivative is then reacted with piperazine to form the piperazino-benzodioxin intermediate.
Formation of the Benzotriazinone Core: The final step involves the reaction of the piperazino-benzodioxin intermediate with a benzotriazinone precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The benzodioxin ring and piperazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the piperazine and benzotriazinone moieties.
2-Benzothiazolamine, N- [ [1- [ (2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-piperidinyl]methyl]-5,7-dimethoxy-: This compound has a similar benzodioxin structure but differs in the attached functional groups.
Uniqueness
The uniqueness of 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of the benzodioxin ring, piperazine moiety, and benzotriazinone core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23N5O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-[3-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C23H23N5O5/c29-21(9-10-28-22(30)16-5-1-2-6-17(16)24-25-28)26-11-13-27(14-12-26)23(31)20-15-32-18-7-3-4-8-19(18)33-20/h1-8,20H,9-15H2 |
InChI Key |
DWFFAMVZROPOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.